molecular formula C17H16FN5O2S B12139005 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B12139005
M. Wt: 373.4 g/mol
InChI Key: QRJWGSSYOZJSNS-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 3-methoxyphenyl substituent at position 5 of the triazole ring and a 2-fluorophenylacetamide group linked via a sulfanyl bridge. The 3-methoxy and 2-fluoro substituents modulate electronic and steric properties, influencing bioavailability and target binding .

Properties

Molecular Formula

C17H16FN5O2S

Molecular Weight

373.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C17H16FN5O2S/c1-25-12-6-4-5-11(9-12)16-21-22-17(23(16)19)26-10-15(24)20-14-8-3-2-7-13(14)18/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

QRJWGSSYOZJSNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is synthesized via cyclization reactions. A representative protocol involves:

  • Hydrazine and nitrile condensation : Reacting 3-methoxyphenylacetonitrile with hydrazine hydrate under acidic conditions (e.g., HCl) forms the intermediate 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol .

  • Thiol activation : The thiol group is activated using bases like potassium hydroxide (KOH) or sodium hydride (NaH) in polar aprotic solvents (e.g., DMF).

Key reagents :

  • Hydrazine hydrate (N₂H₄·H₂O)

  • 3-Methoxyphenylacetonitrile

  • Hydrochloric acid (HCl)

Reaction conditions :

  • Temperature: 80–100°C

  • Duration: 6–12 hours

  • Yield: 65–75%.

Final Coupling and Purification

The coupled product is purified via:

  • Recrystallization : Using ethanol/water mixtures (3:1 v/v) to isolate crystalline product.

  • Chromatography : Column chromatography with silica gel and ethyl acetate/hexane (1:2) for analytical-grade purity.

Characterization data :

  • Melting point : 182–185°C

  • HPLC purity : ≥98%

Optimization of Reaction Parameters

Solvent and Catalyst Effects

ParameterOptimal ConditionYield ImprovementSource
Solvent DMF+15% vs. acetone
Catalyst Pd/C (0.5 mol%)+20% vs. no catalyst
Base K₂CO₃+10% vs. NaOH

Notable findings :

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group.

  • Palladium catalysts accelerate coupling kinetics but require inert atmospheres.

Temperature and Time Dependence

Temperature (°C)Time (h)Yield (%)
25870
40678
60465

Trade-offs :

  • Higher temperatures reduce reaction time but promote side reactions (e.g., oxidation).

Industrial-Scale Production

Batch Reactor Synthesis

  • Scale : 50–100 kg batches

  • Equipment : Glass-lined reactors with reflux condensers

  • Cost drivers :

    • Solvent recovery systems (DMF: 90% reclaimed)

    • Catalyst reuse (Pd/C: 5 cycles without significant loss).

Continuous Flow Systems

  • Advantages :

    • 30% reduction in reaction time

    • Consistent product quality (RSD <2%).

  • Challenges :

    • Clogging due to precipitated intermediates

Characterization and Quality Control

Spectroscopic Methods

TechniqueKey DataConfirmation
¹H NMR δ 7.45–7.25 (m, Ar-H), δ 4.25 (s, SCH₂)Structure
IR 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F)Functional groups
MS m/z 373.4 [M+H]⁺Molecular ion

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (60:40), retention time = 6.8 min.

  • Elemental analysis : C (54.7%), H (4.3%), N (18.8%) vs. theoretical.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Batch (DMF) 7898High
Flow (acetone) 8297Moderate
Catalyst-free 6095Low

Recommendations :

  • Batch synthesis with DMF and Pd/C is optimal for large-scale production.

  • Flow systems suit intermediate-scale API manufacturing .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Chemistry

This compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications that can lead to novel derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various microbial strains.
  • Anticancer Activity : Preliminary in vitro tests suggest that it may inhibit the growth of cancer cells, particularly in specific cancer lines.

Medicine

Ongoing research is focused on exploring its therapeutic potential for treating various diseases, including:

  • Infectious Diseases : As an antimicrobial agent.
  • Cancer Therapy : Investigating its role as a potential anticancer drug.

Industry

The compound is also being explored for applications in developing new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications include:

  • Amino Group : Enhances solubility and bioavailability.
  • Methoxy Substituents : Improve binding affinity to biological targets.
  • Fluorine Atom : Increases metabolic stability and lipophilicity.

Antifungal Efficacy

A series of experiments demonstrated that triazole derivatives similar to this compound exhibited minimum inhibitory concentration (MIC) values significantly lower than established antifungals, indicating enhanced potency against fungal pathogens.

Antibacterial Screening

In vitro studies revealed that modifications in the triazole ring could lead to improved antibacterial activity against resistant strains of bacteria, showcasing the compound's potential as a new class of antibacterial agents.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the methoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Triazole Substituent (Position 5) Acetamide Substituent (N-linked) Biological Activity (Reported) Reference ID
Target Compound 3-Methoxyphenyl 2-Fluorophenyl Not explicitly reported -
2-{[4-Amino-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Phenoxyphenyl)Acetamide 3,4,5-Trimethoxyphenyl 4-Phenoxyphenyl Potential enhanced lipophilicity
2-{[4-Amino-5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide 2-Chlorophenyl 3-Methoxyphenyl Not reported; chlorine may improve stability
2-{[4-Amino-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2,4-Dimethylphenyl)Acetamide Trifluoromethyl 2,4-Dimethylphenyl Increased electron-withdrawing effects
2-{[4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-Acetamide Derivatives (e.g., 3.1–3.21) Furan-2-yl Varied (e.g., nitro, ethyl) Anti-exudative activity (47–62% inhibition)

Key Observations :

  • Electron-Donating Groups (e.g., Methoxy): The 3-methoxyphenyl group in the target compound enhances solubility compared to non-polar substituents like trifluoromethyl .
  • Halogen Substituents : Chlorine () and fluorine (target compound) improve metabolic stability and receptor binding via hydrophobic interactions .
  • Heterocyclic Substituents : Furan-2-yl derivatives () exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg), suggesting substituent flexibility for anti-inflammatory applications .

Acetamide Moiety Modifications

Table 2: Impact of Acetamide Substituents on Activity

Compound Name Acetamide Substituent Notable Properties Reference ID
Target Compound 2-Fluorophenyl Fluorine enhances membrane permeability -
2-{[4-Amino-5-(4-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[2-(Trifluoromethyl)Phenyl]Acetamide 2-Trifluoromethylphenyl High steric bulk; potential for CNS activity
2-[(4-Amino-5-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-(3,4-Dichlorophenyl)Acetamide 3,4-Dichlorophenyl Dual chlorine atoms for enhanced binding
AM31 (Reverse Transcriptase Inhibitor) 4-Nitrophenyl Nitro group improves enzyme inhibition (KI = 12 nM)

Key Observations :

  • Fluorine and Chlorine : The 2-fluorophenyl group in the target compound balances lipophilicity and polarity, whereas dichlorophenyl () may enhance target affinity through halogen bonding .
  • Nitro and Methoxy Groups : Nitro substituents (e.g., AM31 in ) demonstrate potent enzyme inhibition (reverse transcriptase), while methoxy groups (e.g., AM33) offer moderate activity, indicating substituent-dependent efficacy .

Anti-Exudative Activity

Derivatives with furan-2-yl substituents (e.g., 3.1–3.21) showed 47–62% inhibition of exudate formation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s 3-methoxyphenyl group may similarly modulate cyclooxygenase (COX) pathways, though experimental data are pending.

Enzyme Inhibition

Triazole-acetamides with hydroxyphenyl (AM31, AM33) and nitrophenyl (AM31) groups exhibited reverse transcriptase inhibition (KI = 12–45 nM), outperforming nevirapine . The target compound’s 2-fluorophenyl group may sterically hinder enzyme binding compared to bulkier substituents.

Biological Activity

The compound 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article synthesizes existing research findings on the biological activity of this specific compound.

The chemical formula of the compound is C11H12N4O3SC_{11}H_{12}N_{4}O_{3}S, with a molecular weight of 280.31 g/mol. The structure includes a triazole ring, which is pivotal for its biological activity.

PropertyValue
Chemical FormulaC11H12N4O3SC_{11}H_{12}N_{4}O_{3}S
Molecular Weight280.31 g/mol
CAS Number305336-66-7
AppearancePowder
Storage Temperature4 °C

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. In a comparative study, some triazole compounds demonstrated higher efficacy against various fungal strains than traditional antifungal agents like fluconazole. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against strains such as Candida albicans and Aspergillus niger, showing promising results with MIC values in the range of 0.01 to 0.27 µmol/mL .

Antibacterial Activity

Triazoles are also recognized for their antibacterial effects. A study found that similar compounds exhibited MIC values ranging from 0.125 to 8 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's structure suggests it may inhibit bacterial growth effectively due to its ability to interact with bacterial enzymes .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. One investigation reported that several triazole-based compounds demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the inhibition of cell proliferation and induction of apoptosis . The specific compound's activity against cancer cells remains to be thoroughly investigated but is anticipated based on its structural similarities to other active triazole derivatives.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications in the side chains and functional groups significantly affect their pharmacological profiles. For instance:

  • Amino Group : Enhances solubility and bioavailability.
  • Methoxy Substituents : May improve binding affinity to biological targets.
  • Fluorine Atom : Often increases metabolic stability and lipophilicity.

Case Studies

  • Antifungal Efficacy : A series of experiments conducted on triazole derivatives showed that compounds with similar structures had MIC values significantly lower than established antifungals, indicating enhanced potency .
  • Antibacterial Screening : In vitro studies demonstrated that modifications in the triazole ring could lead to improved antibacterial activity against resistant strains of bacteria .

Q & A

Basic Research Questions

How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from 3-methoxyphenyl and 2-fluorophenyl precursors. Key steps include:

  • Cyclization of substituted thiosemicarbazides to form the triazole ring .
  • Sulfanyl-acetamide coupling under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions .
  • Purification via column chromatography or recrystallization using solvents like ethanol/water mixtures .
    Optimization strategies:
  • Use coupling agents (e.g., HATU) to enhance reaction efficiency .
  • Monitor reaction progress with HPLC to identify intermediates and adjust stoichiometry .

What analytical techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 3-methoxyphenyl and 2-fluorophenyl groups) and detects impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₆FN₅O₂S) and detects isotopic patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide moiety) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between triazole and fluorophenyl groups .

How should preliminary biological screening be designed to assess antimicrobial activity?

Methodological Answer:

  • In vitro assays : Use standard microbial strains (e.g., E. coli, S. aureus) in broth microdilution assays to determine Minimum Inhibitory Concentration (MIC) .
  • Positive controls : Compare with known antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
  • Structure-activity rationale : The 3-methoxyphenyl group may enhance membrane permeability, while the sulfanyl bridge promotes target binding .

Advanced Research Questions

How can contradictory data on the compound’s bioactivity be resolved?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values in anticancer assays) may arise from:

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum content in media .
  • Solubility limitations : Use dimethyl sulfoxide (DMSO) with ≤0.1% concentration to avoid cytotoxicity artifacts .
  • Metabolic stability : Perform liver microsome assays to assess CYP450-mediated degradation .
    Resolution strategy : Standardize protocols across labs and validate findings with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

What computational methods are suitable for elucidating its mechanism of action?

Methodological Answer:

  • Molecular docking : Screen against targets like dihydrofolate reductase (DHFR) or EGFR kinase using AutoDock Vina .
  • Molecular Dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS software) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-donating methoxy groups) with bioactivity using Hammett constants .

How does the 3-methoxyphenyl substituent influence pharmacological properties compared to analogs?

Methodological Answer:

  • Lipophilicity : The methoxy group increases logP, enhancing blood-brain barrier permeability compared to chloro or nitro analogs .
  • Metabolic profile : Methoxy groups are susceptible to demethylation by CYP3A4, reducing half-life vs. fluorophenyl derivatives .
  • Bioactivity : In anti-inflammatory models, 3-methoxyphenyl analogs show superior COX-2 inhibition (IC₅₀ = 1.2 μM) vs. furan-substituted derivatives .

Key Recommendations for Researchers

  • Synthetic challenges : Prioritize air-sensitive steps (e.g., sulfanyl group reactions) under nitrogen atmosphere .
  • Biological studies : Include cytotoxicity assays (e.g., HEK293 cells) to differentiate target-specific vs. off-target effects .
  • Data reporting : Disclose solvent systems and purity thresholds to enable reproducibility .

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